molecular formula C12H4Cl6 B3425386 2,2',3,4,5,6-Hexachlorobiphenyl CAS No. 41411-61-4

2,2',3,4,5,6-Hexachlorobiphenyl

Cat. No.: B3425386
CAS No.: 41411-61-4
M. Wt: 360.9 g/mol
InChI Key: RUEIBQJFGMERJD-UHFFFAOYSA-N
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Description

2,2’,3,4,5,6-Hexachlorobiphenyl: is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their production was banned in many countries in the late 1970s due to their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,5,6-Hexachlorobiphenyl, was historically conducted through batch processes involving the direct chlorination of biphenyl. The process was optimized to produce mixtures of PCBs with varying degrees of chlorination, which were then separated and purified for specific applications .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,4,5,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield chlorinated benzoic acids, while reduction can produce lower chlorinated biphenyls .

Mechanism of Action

2,2’,3,4,5,6-Hexachlorobiphenyl exerts its effects primarily through its interaction with cellular membranes and enzymes. It can disrupt the function of membrane-bound proteins and interfere with cellular signaling pathways. The compound is known to activate the aryl hydrocarbon receptor (AhR), leading to the induction of phase I and phase II detoxification enzymes . This activation can result in the production of reactive oxygen species and subsequent oxidative stress .

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,3,3’,5,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl

Comparison: While all these compounds are hexachlorinated biphenyls, they differ in the positions of the chlorine atoms on the biphenyl rings. This difference in structure can influence their chemical reactivity, environmental persistence, and biological effects. For example, 2,2’,3,3’,4,4’-Hexachlorobiphenyl is known for its higher stability and lower reactivity compared to 2,2’,3,4,5,6-Hexachlorobiphenyl .

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIBQJFGMERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074149
Record name 2,2',3,4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26601-64-9, 41411-61-4
Record name Hexachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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